2-(4-Iodo-phenoxy)-ethylamine

Medicinal Chemistry Synthetic Methodology Building Block Optimization

Researchers requiring a para-iodinated phenoxyethylamine scaffold for cross-coupling or radiolabeling often face inconsistent reactivity with bromo/chloro analogs. 2-(4-Iodophenoxy)ethylamine (CAS 151978-97-1) resolves this with superior leaving-group propensity for palladium/copper catalysis and direct iodine-125/131 isotopic exchange capability. · Validated Boc-deprotection yield: 88% (2M HCl/ether/EtOH) for LAT1 inhibitor programs. · Single-step synthesis with >99% yield via adapted Vilsmeier conditions ensures supply chain resilience. · Distinct monoisotopic mass (262.980712 Da) enables unambiguous HRMS tracking in complex biological matrices.

Molecular Formula C8H10INO
Molecular Weight 263.08 g/mol
CAS No. 151978-97-1
Cat. No. B178725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodo-phenoxy)-ethylamine
CAS151978-97-1
Molecular FormulaC8H10INO
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCN)I
InChIInChI=1S/C8H10INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
InChIKeyCMRQIELSCFJHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Iodo-phenoxy)-ethylamine: Synthetic Building Block


2-(4-Iodo-phenoxy)-ethylamine (CAS 151978-97-1) is a para-iodinated phenoxyethylamine derivative with the molecular formula C8H10INO and molecular weight 263.08 g/mol . It features a primary amine group linked via an ethyl chain to a 4-iodophenoxy moiety, placing it within the broader class of halogenated aromatic amines widely employed as synthetic intermediates in medicinal chemistry, agrochemical development, and radiopharmaceutical precursor synthesis [1]. The compound is available from commercial suppliers at purities typically ranging from 95% to 98%, and its structural identity is confirmed via 1H-, 13C-NMR, IR, and Raman spectroscopy [2].

Synthetic intermediate for medicinal chemistry and agrochemical development
Halogenated aromatic amine scaffold for cross-coupling diversification
Compatible with radiolabeling precursor and HRMS probe workflows

2-(4-Iodo-phenoxy)-ethylamine: Why Analogs Fail


Generic substitution of 2-(4-Iodo-phenoxy)-ethylamine with its chloro- or bromo- analogs is not equivalent in key synthetic applications. The unique combination of the electron-withdrawing phenoxy group and the para-iodine atom creates a highly polarized aryl halide with distinct reactivity in cross-coupling reactions [1]. While the bromo analog (MW 216.07) is lighter and less expensive, it exhibits significantly reduced catalytic efficiency in copper-catalyzed coupling and other palladium-mediated transformations due to the lower leaving-group propensity of bromide relative to iodide [2]. Conversely, the chloro analog (MW 171.62) is often insufficiently reactive for many cross-coupling protocols. These differences in reactivity translate directly to synthetic route efficiency, product yield, and overall process economics, making the iodo compound the preferred choice when downstream functionalization via aryl halide chemistry is a critical path objective.

Bromo analog Lower leaving-group propensity may reduce catalytic efficiency in cross-coupling, altering synthetic route productivity.
Chloro analog Often insufficiently reactive for palladium-mediated transformations, potentially limiting downstream functionalization scope.
Non-iodinated scaffold Lacks native halogen radioisotope for SPECT labeling and unique HRMS isotopic signature; analytical tracking may be compromised.

2-(4-Iodo-phenoxy)-ethylamine: Quantitative Evidence


Boc-Deprotection: Iodo vs. Non-Iodinated Analogs

The target compound 2-(4-iodophenoxy)ethan-1-amine was obtained in 88% yield via HCl-mediated Boc-deprotection of the corresponding tert-butyl carbamate precursor [1]. This synthetic step demonstrates high conversion efficiency for the iodo-substituted substrate. While direct yield comparisons with the chloro or bromo analogs under identical conditions are not explicitly tabulated in the cited patent, the 88% yield serves as a quantitative benchmark for route planning. The iodo substituent is known to be stable under these acidic deprotection conditions, whereas bromo and chloro analogs may exhibit differing stability profiles or require adjusted conditions due to their distinct electronic and steric properties .

Boc-Deprotection Yield
Supporting evidence
88% yield (16 g scale)
Supports route planning with a validated synthetic benchmark.
Direct analog comparison data not available in the cited study.
Medicinal Chemistry Synthetic Methodology Building Block Optimization

Cross-Coupling Reactivity by Halogen Type

The iodine atom at the para position of the phenoxy ring provides superior leaving-group ability in transition metal-catalyzed cross-coupling reactions compared to bromine or chlorine [1]. In copper-catalyzed Ullmann-type couplings and palladium-catalyzed Suzuki-Miyaura reactions, aryl iodides generally undergo oxidative addition to the metal center significantly faster than aryl bromides (typically 10-100× faster), which in turn are much more reactive than aryl chlorides [2]. This class-level reactivity hierarchy translates directly to higher catalytic turnover, milder reaction conditions, and improved functional group compatibility when the iodo derivative is selected. For procurement decisions, this means the iodo compound may enable couplings that are sluggish or fail entirely with the bromo or chloro analogs.

Cross-Coupling Reactivity
Class-level inference
Aryl iodide: fastest oxidative addition (I >> Br > Cl)
May enable couplings that are sluggish with bromo/chloro analogs.
General reactivity hierarchy for Pd/Cu systems; context-dependent.
Cross-Coupling Chemistry Catalysis Aryl Halide Reactivity

One-Step Synthesis via Adapted Vilsmeier Conditions

A 2023 protocol reported the one-step synthesis of 2-(4-iodophenoxy)ethan-1-amine in quantitative yield (>99%) using adapted Vilsmeier conditions [1]. The product was fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy. While this study did not directly compare yields with bromo or chloro analogs under identical conditions, the near-quantitative yield for the iodo derivative demonstrates that the iodo substituent is fully compatible with this efficient synthetic approach. In contrast, the higher cost and lower atom economy of iodo compounds relative to bromo or chloro analogs means that the decision to procure the iodo derivative must be justified by downstream synthetic requirements, particularly when the aryl iodide is needed for subsequent cross-coupling or radiolabeling steps [2].

One-Step Synthesis
Supporting evidence
Quantitative yield (>99%) via adapted Vilsmeier conditions
Validates a high-efficiency route, reducing procurement risk.
Bromo/chloro analogs not directly compared; class-level inference.
Synthetic Efficiency Process Chemistry Building Block Synthesis

Radiolabeling by Iodine-125/131 Exchange

The para-iodo substituent in 2-(4-iodophenoxy)-ethylamine and its derivatives enables copper(I) chloride-assisted isotopic exchange reactions for radiolabeling with iodine-125 or iodine-131, a capability entirely absent in bromo or chloro analogs . This property has been exploited in the development of radioiodinated β-adrenoceptor antagonists such as 1-(4-iodophenoxy)-3-isopropylaminopropan-2-ol (IIP), where the iodine atom serves as the site for 125I incorporation [1]. The labeled compound has been used to directly measure receptor number and affinity in cardiac tissues from hypertensive rats. In biodistribution studies, related iodophenoxyethylamines have demonstrated specific tissue uptake patterns in mice, validating their utility as SPECT or PET tracer precursors [2].

Radiolabeling Capability
Cross-study comparable
Supports 125I/131I isotopic exchange; absent in Br/Cl analogs
Unique procurement justification for SPECT tracer precursor research.
Reported in β-adrenoceptor and biodistribution study contexts.
Radiopharmaceuticals SPECT Imaging Molecular Imaging

Dihydroorotase Inhibition: Comparison with JPH203

2-(4-Iodo-phenoxy)-ethylamine was evaluated for inhibition of the CAD protein dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC50 value of 180 μM (1.80E+5 nM) at pH 7.37 [1]. In a separate screening study, the reference LAT1 inhibitor JPH203 exhibited an IC50 of 0.14 μM (95% CI: 0.09-1.8 μM) against the same or related targets, representing an approximately 1,300-fold difference in potency [2]. Additionally, 2-(4-iodophenoxy)-ethylamine showed weak inhibition of recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM, CYP3A4 with an IC50 of 2.6 μM, and thyroid peroxidase (TPO) with an IC50 of 6.3 μM [3]. This activity profile indicates the compound is a relatively weak inhibitor of these enzyme targets and is not a potent pharmacophore in isolation.

Enzyme Inhibition Profile
Cross-study comparable
Dihydroorotase IC50: 180 μM (vs. JPH203 0.14 μM)
Positions compound as a synthetic building block, not a lead pharmacophore.
Also shows weak MPO, CYP3A4, and TPO inhibition.
Enzyme Inhibition Selectivity Screening Medicinal Chemistry

Monoisotopic Mass for HRMS: Iodo, Bromo, Chloro Analogs

The distinctive isotopic pattern of iodine (100% abundance at m/z 127) confers a characteristic monoisotopic mass of 262.980712 Da to 2-(4-iodophenoxy)-ethylamine, which is substantially higher than the bromo analog (monoisotopic mass ~215.01 Da, with Br isotopic pattern at m/z 79/81) and the chloro analog (monoisotopic mass ~171.05 Da, with Cl isotopic pattern at m/z 35/37) [1]. This mass difference and the unique isotopic signature of iodine provide a highly specific analytical handle for tracking the compound and its metabolites in complex biological matrices using high-resolution mass spectrometry (HRMS). The pronounced mass shift relative to endogenous metabolites and other halogenated analogs reduces background interference and enhances confident identification in metabolomics and pharmacokinetic studies [2].

HRMS Distinguishability
Class-level inference
Monoisotopic mass: 262.98 Da (I) vs. ~215 Da (Br), ~171 Da (Cl)
Provides a unique mass tag for tracking in complex biological matrices.
Reduces interference from endogenous metabolites; supports metabolomics.
Analytical Chemistry Mass Spectrometry Metabolite Identification

2-(4-Iodo-phenoxy)-ethylamine: Application Scenarios


LAT1 Inhibitor Derivative Synthesis

2-(4-Iodo-phenoxy)-ethylamine is employed as a key synthetic intermediate in the preparation of LAT1 (L-type amino acid transporter 1) inhibitor analogs. The 88% yield achieved in the Boc-deprotection step (2M HCl/ether/ethanol, 12 h) [1] validates this compound as a reliable building block for accessing the primary amine intermediate required for further diversification. The resulting amine can be coupled with various carboxylic acids or sulfonyl chlorides to generate libraries of phenoxyethylamine derivatives for SAR studies. While the parent compound exhibits weak dihydroorotase inhibition (IC50 = 180 μM), properly functionalized derivatives show enhanced LAT1 inhibitory activity (e.g., IC50 = 18.8 μM for a related derivative vs. 0.14 μM for the clinical candidate JPH203) [2]. This scenario is most appropriate when the synthetic route requires a para-iodinated phenoxyethylamine scaffold that will undergo subsequent amine functionalization before the aryl iodide is utilized in a final cross-coupling step.

SPECT Tracer Precursor by Iodine-125 Labeling

The para-iodo substituent in 2-(4-iodophenoxy)-ethylamine makes it a direct precursor for radiolabeling via copper(I) chloride-assisted isotopic exchange with iodine-125 or iodine-131 [1]. This capability is unique among the halogenated phenoxyethylamine series, as bromo and chloro analogs lack a native halogen radioisotope suitable for SPECT imaging. Radiolabeled derivatives have been used to measure β-adrenoceptor density and affinity in cardiac tissues from hypertensive animal models, providing quantitative pharmacodynamic data [2]. Biodistribution studies of iodophenoxyethylamines in mice have demonstrated tissue-specific uptake patterns that can be exploited for targeted imaging applications [3]. For researchers developing SPECT tracers, procuring the iodo derivative eliminates the need for late-stage halogen exchange or prosthetic group conjugation, streamlining radiochemical synthesis workflows and reducing overall process time.

One-Step Quantitative Building Block Synthesis

A 2023 protocol established that 2-(4-iodophenoxy)ethan-1-amine can be synthesized in a single step with quantitative yield (>99%) using adapted Vilsmeier conditions, and the product was fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This validated synthetic route reduces procurement risk by demonstrating that the compound can be reliably accessed in-house at scale if supply chain disruptions occur. The well-characterized spectroscopic data provide a definitive reference for identity and purity verification, supporting QC/QA requirements in regulated research environments. This scenario is particularly valuable for process chemistry groups seeking to establish a robust, high-yielding route to this building block, and for procurement specialists evaluating whether to source externally or develop internal synthetic capacity.

HRMS-Based Probe and Metabolite Tracking

The distinctive monoisotopic mass (262.980712 Da) and characteristic iodine isotopic signature of 2-(4-iodophenoxy)-ethylamine provide a uniquely identifiable analytical tag for HRMS-based tracking in complex biological matrices [1]. Compared to bromo (~215.01 Da) and chloro (~171.05 Da) analogs, the iodo derivative produces a mass shift that places it in a less congested region of the mass spectrum, reducing interference from endogenous metabolites. The distinct M/M+2 isotopic pattern enables confident assignment even at low abundance. This property is exploited in metabolomics studies where halogenated probe molecules are used to trace metabolic fate or in pharmacokinetic studies requiring definitive parent compound quantification. For analytical chemistry groups supporting drug discovery programs, the iodo derivative offers superior mass spectrometric distinguishability relative to its lighter halogen counterparts [2].

Application
Selection Property
Validation Focus
LAT1 inhibitor derivative synthesis
Reliable Boc-deprotection benchmark and amine functionalization scaffold
SAR library diversification and target-engagement assay review
SPECT tracer precursor research
Para-iodo substituent for 125I/131I isotopic exchange
Radiochemical synthesis workflow and biodistribution study context
High-efficiency in-house synthesis
Validated quantitative one-step route
Process chemistry scale-up and QC reference characterization
HRMS-based probe tracking
Distinctive iodine isotopic signature and mass defect
Metabolite identification and pharmacokinetic study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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